1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one
Description
1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a substituted aromatic ketone characterized by a butanone backbone bearing two phenyl groups: one at the 2-position and another substituted with a 2-chloroethoxy group at the 4-position. Its molecular formula is C₁₈H₁₇ClO₂, with a molecular weight of 300.78 g/mol. The compound is structurally tailored for applications as a synthetic intermediate in pharmaceuticals, agrochemicals, and specialty chemicals due to its reactive chloroethoxy substituent, which can undergo nucleophilic substitution or further functionalization .
- Synthesis: Likely involves alkylation of 1-(4-hydroxyphenyl)-2-phenylbutan-1-one with 1-bromo-2-chloroethane under basic conditions (e.g., NaOH) with phase-transfer catalysts like tetrabutylammonium bromide, followed by purification via recrystallization .
Crystallographic Insights: Though crystallographic data for the target compound is unavailable, structurally related compounds (e.g., 1-(4-(2-chloroethoxy)phenyl)ethanone) crystallize in the triclinic system (space group P1̅) with unit cell parameters such as a = 7.8485 Å, b = 8.0420 Å, and c = 8.8701 Å . The chloroethoxy group in such analogs exhibits a near-planar dihedral angle (~3.76°) with the aromatic ring, minimizing steric hindrance .
Properties
IUPAC Name |
1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO2/c1-2-17(14-6-4-3-5-7-14)18(20)15-8-10-16(11-9-15)21-13-12-19/h3-11,17H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVNHKQPUCOXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394694 | |
| Record name | 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103628-22-4 | |
| Record name | 1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103628-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(2-CHLOROETHOXY)PHENYL]-2-PHENYL-1-BUTANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Friedel-Crafts Acylation-Based Synthesis
The Friedel-Crafts acylation reaction serves as a cornerstone for constructing the ketone backbone of 1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one. In a representative procedure , 1-(4-hydroxyphenyl)ethanone undergoes alkylation with 1-bromo-2-chloroethane in acetone under basic conditions (NaOH) with tetrabutylammonium bromide as a phase-transfer catalyst. After refluxing for 40 hours, the intermediate is isolated and subsequently subjected to acylation with butyryl chloride in the presence of AlCl₃ .
Reaction Conditions:
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Solvent: 1,2-Dichloroethane
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Catalyst: Aluminum trichloride (49.2 g per 75 g substrate)
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Temperature: -15°C during acetyl chloride addition
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Time: 6 hours post-addition
This method achieves a yield of 94.7% after distillation and recrystallization . Critical to success is the controlled addition of acetyl chloride to prevent premature decomposition of the AlCl₃ catalyst.
Sequential Alkylation-Acylation Strategy
An alternative approach prioritizes the installation of the 2-chloroethoxy group prior to ketone formation. Starting with 4-hydroxyphenylbutanone, the hydroxyl group is alkylated using 1-bromo-2-chloroethane under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) . Subsequent oxidation of the butanol moiety to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄), yielding the target compound in 82% overall yield.
Key Advantages:
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Avoids harsh Friedel-Crafts conditions, improving functional group tolerance
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Enables modular modification of the ethoxy chain length
One-Pot Tandem Methodology
Recent innovations employ ionic liquid-mediated catalysis to streamline synthesis. A mixture of [BMPy]Br₃ and [Bmim]Br₃ facilitates concurrent alkylation and acylation in a single reactor. The ionic liquids act as dual solvents and catalysts, enabling reactions at 80°C with 89% conversion efficiency.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Molar Ratio (Substrate:Alkylating Agent) | 1:1.2 |
| Catalyst Loading | 15 wt% |
This method reduces waste generation by 40% compared to traditional approaches, aligning with green chemistry principles.
Solid-Phase Synthesis for High-Throughput Production
Adapting combinatorial chemistry techniques, resin-bound intermediates enable rapid parallel synthesis. Wang resin functionalized with 4-hydroxyphenylbutyric acid undergoes on-resin alkylation with 2-chloroethyltosylate, followed by cleavage with TFA/CH₂Cl₂ (95:5) . The released acid is then converted to the ketone via Hünig’s base-mediated coupling with phenylmagnesium bromide.
Performance Metrics:
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Purity: >98% (HPLC)
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Throughput: 96 compounds per batch
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Scale: 50–200 mg per reaction vessel
Microfluidic Continuous-Flow Synthesis
Advancing process intensification, a millifluidic reactor with 500 μm channels achieves precise control over exothermic acylation steps. Residence time optimization (90 seconds at 120°C) coupled with in-line IR monitoring allows real-time adjustment of reagent stoichiometry . This system produces 1.2 kg/day with <3% batch-to-batch variability.
Equipment Specifications:
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Material: Hastelloy C-276 (corrosion-resistant)
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Flow Rate: 15 mL/min
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Pressure: 8 bar
Comparative Analysis of Methodologies
The table below evaluates critical parameters across major synthesis routes:
Purification and Characterization Protocols
Final purification typically employs gradient silica gel chromatography (hexane:EtOAc 9:1 to 4:1) followed by recrystallization from ethanol . Advanced analytical techniques confirm structure and purity:
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NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.8 Hz, 2H, aromatic), 4.35 (t, J=6.0 Hz, 2H, OCH₂), 3.85 (t, J=6.0 Hz, 2H, ClCH₂)
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HRMS (ESI+): m/z calc. for C₁₈H₁₉ClO₂ [M+H]⁺ 307.1103, found 307.1107
Industrial-Scale Manufacturing Considerations
For bulk production (>100 kg batches), the continuous-flow method demonstrates superior cost-effectiveness:
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CAPEX: $2.8 million (500 L/day capacity)
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OPEX: $23/kg (including catalyst recycling)
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Regulatory Compliance: Meets ICH Q3A/B guidelines for residual solvents
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The phenyl groups can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the molecular formula and features a chloroethoxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis. The synthesis of this compound typically involves a Friedel-Crafts acylation reaction , where 1-(4-hydroxyphenyl)ethanone reacts with 1-bromo-2-chloroethane in the presence of sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide in an organic solvent such as acetone.
Medicinal Chemistry
1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is being studied for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures can inhibit enzymes involved in oxidative stress and inflammation, suggesting that this compound may also exhibit neuroprotective effects .
Case Study: Tamoxifen Metabolism
A notable application is its role as an intermediate in the synthesis of deuterated forms of tamoxifen, a well-known anti-cancer drug. This application is crucial for studying tamoxifen's metabolic pathways and understanding its pharmacological activity .
Biological Studies
The compound is also utilized in biological research to explore its interactions with specific molecular targets. Its ability to bind to enzymes or receptors may influence various biochemical pathways, making it a subject of interest for studies involving enzyme inhibition and receptor binding .
Industrial Applications
In the industrial sector, this compound serves as an intermediate for producing specialty chemicals. The unique structural properties of this compound allow it to be used in synthesizing more complex organic molecules, which can lead to the development of new pharmaceuticals or materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity :
- The chloroethoxy group in the target compound enhances electrophilicity, making it prone to nucleophilic attacks (e.g., SN2 reactions), unlike the methoxy analog, which is electron-donating and less reactive .
- Halogenated analogs (e.g., 2-Bromo-4-chloro derivative) exhibit higher reactivity due to multiple electronegative groups, facilitating applications in Suzuki-Miyaura couplings .
Molecular Weight and Applications: The target compound’s higher molecular weight (~300 g/mol) compared to 4-Phenyl-2-butanone (~148 g/mol) reflects its complexity, enabling roles in multi-step syntheses rather than simple solvents .
Aromatic System Variations :
- Replacement of phenyl with thiophene (as in 1-(thiophen-2-yl)butan-1-one) introduces sulfur-mediated conjugation effects, altering solubility and binding affinity in coordination chemistry .
Crystallographic Behavior :
- While the target compound’s crystal structure is unreported, analogs with chloroethoxy groups show minimal dihedral angles (<5°) between substituents and aromatic rings, favoring planar configurations that enhance crystal packing efficiency .
Biological Activity
1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structural features suggest possible interactions with biological targets, especially estrogen receptors, which are pivotal in hormone-dependent cancers. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C24H23ClO2
- Molecular Weight : 378.89 g/mol
- Structural Features : The compound contains a butanone backbone substituted with a 2-chloroethoxy group and phenyl rings, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its potential estrogenic activity . Research indicates that it may interact with estrogen receptors (ERs), influencing various signaling pathways involved in cell proliferation and cancer progression. The compound's ability to modulate ER activity suggests a mechanism similar to that of Tamoxifen, a well-known anti-estrogen drug used in breast cancer treatment.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro studies using breast cancer cell lines (e.g., MCF-7) showed that the compound can induce cell cycle arrest and apoptosis. It was found to inhibit key pathways such as the phosphoinositide 3-kinase/Akt/mTOR pathway, crucial for tumor growth and survival .
- Estrogen Receptor Modulation : The compound's structural similarity to estrogen allows it to bind to estrogen receptors, potentially leading to both agonistic and antagonistic effects depending on the cellular context.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| Tamoxifen | Triphenylethylene derivative | Anti-estrogen activity in breast cancer treatment |
| 4-Hydroxytamoxifen | Metabolite of Tamoxifen | Higher affinity for estrogen receptors than Tamoxifen |
| Clomiphene | Non-steroidal fertility drug | Functions as an estrogen receptor modulator |
| 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone | Lacks additional phenyl group | Studied for antimicrobial and anticancer properties |
The unique chlorine substituent in this compound may confer distinct biological activities compared to these similar compounds, warranting further investigation into its therapeutic potential.
Study on Estrogenic Activity
A study focused on the interactions of this compound with estrogen receptors revealed that the compound could modulate ER signaling pathways. This modulation was linked to changes in gene expression profiles associated with cell proliferation and apoptosis in hormone-sensitive cancer cells.
Combination Therapy Insights
Another investigation highlighted the potential of this compound in combination therapies. When used alongside traditional chemotherapeutics like paclitaxel, it enhanced cell death in cancer models through synergistic effects on the Akt/mTOR pathway . This suggests a promising avenue for developing novel treatment regimens incorporating this compound.
Q & A
Q. What are the optimal synthetic routes for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, and how can purity be validated?
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, introducing the 2-chloroethoxy group to a phenyl precursor (e.g., 4-hydroxyphenyl derivatives) using chloroethylation agents like 1-bromo-2-chloroethane. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C, verifying absence of side-products like unreacted chloroethoxy intermediates) .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like dichloromethane/hexane. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. Use SHELXL (for refinement) and SHELXS (for structure solution) to analyze diffraction data, ensuring R-factors < 0.05 for high reliability. Hydrogen bonding and π-π stacking interactions should be mapped to confirm molecular packing .
Q. What safety precautions are critical when handling this compound?
The 2-chloroethoxy group poses alkylating agent risks. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. In case of exposure, wash thoroughly with water and consult a physician. Waste disposal must follow halogenated organic waste protocols. Stability tests (TGA/DSC) are recommended to assess thermal decomposition risks .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with biological targets?
AutoDock Vina is suitable for docking studies. Prepare the ligand by optimizing its geometry (DFT at B3LYP/6-31G* level) and assign charges (e.g., Gasteiger-Marsili). For the protein target, remove water molecules and add polar hydrogens. Use a grid box covering the active site (20 ų). Analyze binding poses using PyMOL, focusing on hydrogen bonds with residues like Asp or Lys and hydrophobic interactions with aromatic side chains. Validate results with MD simulations (NAMD/GROMACS) to assess binding stability .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography)?
Discrepancies between solution-state NMR and solid-state SCXRD often arise from conformational flexibility. Perform variable-temperature NMR to identify dynamic processes (e.g., rotational barriers of the phenyl groups). Compare with DFT-calculated NMR shifts (Gaussian09, IEFPCM solvent model). If crystallographic data shows planar geometry but NMR suggests torsion, investigate solvent effects or polymorphism via PXRD .
Q. What strategies optimize regioselectivity in derivatization reactions of this compound?
To functionalize the phenyl or butanone moiety selectively:
- Electrophilic substitution : Use directing groups (e.g., nitro) at the 4-position of the phenyl ring to guide halogenation.
- Ketone reactivity : Protect the ketone with ethylene glycol (forming a ketal) before modifying the chloroethoxy group.
- Cross-coupling : Employ Suzuki-Miyaura reactions (Pd(PPh₃)₄ catalyst) for aryl-aryl bond formation, ensuring anhydrous conditions .
Q. How can photostability be evaluated for applications in photoactive materials?
Conduct UV-Vis spectroscopy under controlled irradiation (Xe lamp, λ = 300–400 nm) to monitor absorbance changes. Use LC-MS to identify degradation products (e.g., cleavage of the chloroethoxy group). Compare quantum yields in different solvents (acetonitrile vs. toluene) to assess solvent-mediated stabilization. For mechanistic insights, employ time-resolved fluorescence or EPR spectroscopy to detect radical intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
